
Gluconic acid
Overview
Description
L-Gluconic acid is an organic compound with the molecular formula C6H12O7. It is a white crystalline solid that forms the gluconate anion in neutral aqueous solutions. This compound is widely found in nature, occurring in fruits, honey, and wine. It is known for its role in various biochemical processes and its applications in different industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Gluconic acid is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. The reaction produces gluconolactone and hydrogen peroxide, which subsequently hydrolyzes to form gluconic acid . The reaction can be represented as follows: [ \text{C}6\text{H}{12}\text{O}_6 + \text{O}_2 \rightarrow \text{C}6\text{H}{10}\text{O}_6 + \text{H}_2\text{O}_2 ] [ \text{C}6\text{H}{10}\text{O}_6 + \text{H}_2\text{O} \rightarrow \text{C}6\text{H}{12}\text{O}_7 ]
Industrial Production Methods: Industrial production of L-Gluconic acid often involves microbial fermentation using fungi or bacteria such as Aspergillus niger or Gluconobacter oxydans. These microorganisms oxidize glucose to this compound under controlled conditions. The process is cost-effective and allows for the recycling and reuse of microbial cells .
Chemical Reactions Analysis
Types of Reactions: L-Gluconic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to glucaric acid.
Reduction: It can be reduced to gluconolactone.
Substitution: It can form esters and salts with different cations.
Common Reagents and Conditions:
Oxidation: Catalysts such as platinum or palladium are used in the presence of oxygen.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Reacts with bases to form gluconate salts.
Major Products:
Oxidation: Glucaric acid.
Reduction: Gluconolactone.
Substitution: Various gluconate salts such as calcium gluconate and sodium gluconate.
Scientific Research Applications
Production Methods
Gluconic acid is primarily produced through microbial fermentation, utilizing various microorganisms such as Aspergillus niger and Gluconobacter species. The fermentation process can employ different carbon sources, including agricultural byproducts, which enhances sustainability and cost-effectiveness. The following table summarizes the primary production methods for this compound:
Production Method | Microorganisms | Substrates Used | Yield |
---|---|---|---|
Fermentation | Aspergillus niger | Corn starch, grape must | High yield |
Enzymatic Catalysis | Glucose oxidase | Glucose | Moderate yield |
Electrochemical Synthesis | Various catalysts | Glucose | Variable yield |
Industrial Applications
This compound and its derivatives find extensive use in several industries:
- Food Industry : Used as a food additive and flavoring agent, this compound enhances the taste of products like sherbets and can reduce fat absorption in baked goods .
- Pharmaceuticals : GA acts as a chelating agent in drug formulations, improving the solubility and bioavailability of certain medications .
- Construction : Sodium gluconate is utilized as a concrete additive to enhance workability and extend setting time .
- Agriculture : It serves as a biostimulant and chelating agent for micronutrients in fertilizers, improving nutrient uptake by plants .
Health Benefits
Recent studies indicate that this compound may have potential health benefits, particularly in cancer treatment. Research suggests that gluconate can inhibit tumor growth by blocking citrate uptake in cancer cells . Furthermore, GA's role in modulating gut microbiota through metabolomic interactions has been highlighted, showcasing its importance in gut health .
Case Studies
- Microbial Production Optimization : A study demonstrated that using agro-industrial byproducts as substrates for GA production not only reduced costs but also increased yields significantly. This approach utilized Aureobasidium pullulans, resulting in an efficient fermentation process that produced high-quality this compound .
- Application in Food Products : In a controlled trial, the addition of this compound to low-fat doughnut formulations resulted in reduced fat absorption during frying without compromising taste or texture. This application highlights GA's potential to enhance food quality while promoting healthier options .
Mechanism of Action
L-Gluconic acid exerts its effects primarily through its ability to chelate metal ions. It forms stable complexes with various metal ions, which can be utilized in different biochemical and industrial processes. The molecular targets include calcium, iron, and other metal ions, and the pathways involved are related to metal ion transport and stabilization .
Comparison with Similar Compounds
L-Gluconic acid can be compared with other similar compounds such as:
Glucaric acid: An oxidized form of gluconic acid with additional carboxylic groups.
Gluconolactone: A lactone form of this compound, which can be hydrolyzed back to this compound.
Glucuronic acid: Similar in structure but differs in the oxidation state and functional groups.
Uniqueness: L-Gluconic acid is unique due to its ability to form stable gluconate salts and its widespread occurrence in nature. Its versatility in forming complexes with metal ions makes it valuable in various applications .
Biological Activity
Gluconic acid, a mild organic acid derived from glucose through enzymatic oxidation, has garnered attention for its diverse biological activities. This article explores the biological effects of this compound, focusing on its antimicrobial properties, potential as a biomarker for health conditions, and its role in plant growth promotion and stress alleviation.
Overview of this compound
This compound (C₆H₁₂O₇) is produced naturally by various microorganisms, including bacteria and fungi. It is recognized for its applications in food, pharmaceuticals, and biotechnology. The production of this compound primarily occurs through the oxidation of glucose facilitated by enzymes such as glucose oxidase and glucose dehydrogenase.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted the antimicrobial activity of this compound produced by the bacterium Gluconacetobacter diazotrophicus Pal5. This strain showed a broad antagonistic spectrum against both Gram-positive and Gram-negative bacteria, although eukaryotic microorganisms displayed more resistance to inhibition by this compound . The presence of other organic acids can modify this inhibition, indicating a complex interaction within microbial communities.
Table 1: Antimicrobial Spectrum of this compound
Microbial Type | Sensitivity to this compound |
---|---|
Gram-positive Bacteria | Sensitive |
Gram-negative Bacteria | Sensitive |
Eukaryotic Microorganisms | More Resistant |
This compound as a Biomarker
Recent studies have identified this compound as a potential race-specific biomarker for hypertension and stroke risk, particularly in Black adults. An analysis conducted at the International Stroke Conference 2023 indicated that higher levels of this compound were associated with increased risks of ischemic stroke and hypertension among this demographic . The study utilized data from the REGARDS cohort, demonstrating that this compound could mediate significant associations between lifestyle factors and cardiovascular risks.
Key Findings from the REGARDS Study
- Association with Hypertension : Odds ratio (OR) for hypertension in Black adults was 1.86 (95% CI: 1.39-2.47).
- Association with Ischemic Stroke : Hazard ratio (HR) for ischemic stroke was 1.53 (95% CI: 1.28-1.81).
- Mediation Effect : this compound mediated 25.4% of the association between hypertension and ischemic stroke .
Role in Plant Growth Promotion
This compound plays a crucial role in plant growth promotion by enhancing nutrient availability through solubilization processes. A study focusing on Pseudomonas fluorescens CHA0 revealed that this compound production was linked to the solubilization of inorganic phosphates, which are vital for plant nutrition . Furthermore, this compound has been shown to alleviate aluminum toxicity in plants, thereby promoting root growth under stressful conditions .
Table 2: Effects of this compound on Plant Growth
Parameter | Effect |
---|---|
Phosphate Solubilization | Increased availability |
Aluminum Toxicity Alleviation | Enhanced root growth |
Case Studies on this compound Applications
- Microbial Production : Research indicates that microbial fermentation is a favored method for producing this compound using various carbon sources, including glucose hydrolysates .
- Antifungal Properties : Studies have shown that this compound production in Pseudomonas fluorescens contributes to antifungal activity against root pathogens, enhancing crop resilience .
- Health Implications : The identification of this compound as a biomarker opens avenues for improving dietary habits and managing cardiovascular health among specific populations .
Properties
CAS No. |
157663-13-3 |
---|---|
Molecular Formula |
C6H12O7 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1 |
InChI Key |
RGHNJXZEOKUKBD-KLVWXMOXSA-N |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
Color/Form |
NEEDLES WHITE POWDER NEEDLES FROM ETHANOL & ETHER CRYSTALS |
density |
greater than 1 at 68 °F (USCG, 1999) 1.24 @ 25 °C/4 °C 1.23 g/cm³ |
melting_point |
131.0 °C 131 °C 113-118°C |
Key on ui other cas no. |
133-42-6 526-95-4 10361-31-6 |
physical_description |
Ammonium gluconate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999) Liquid Colourless to light yellow, clear syrupy liquid Solid WHITE CRYSTALLINE POWDER. |
Pictograms |
Irritant |
Related CAS |
10101-21-0 (strontium[2:1] salt) 10361-31-6 (unspecified ammonium salt) 13005-35-1 (unspecified copper salt) 14906-97-9 (unspecified hydrochloride salt) 22830-45-1 (unspecified iron(+2) salt dihydrate) 299-27-4 (mono-potassium salt) 35087-77-5 (unspecified potassium salt) 35984-19-1 (unspecified tin(+2) salt) 3632-91-5 (magnesium[2:1] salt) 527-07-1 (mono-hydrochloride salt) 60007-93-4 (aluminum[3:1] salt) 60816-70-8 (mono-lithium salt) 6485-39-8 (manganese[2:1] salt) 82139-35-3 (unspecified zinc salt) |
shelf_life |
TURNS YELLOW ON EXPOSURE TO LIGHT |
solubility |
1.61 M IN WATER: 31.6 G/100 ML @ 25 °C; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS 316 mg/mL at 25 °C Solubility in water, g/100ml at 25 °C: 100 (good) |
Synonyms |
oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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